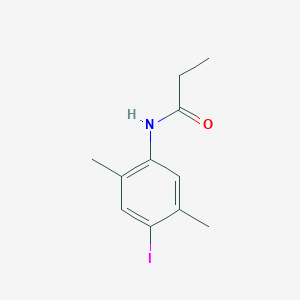
N-(4-iodo-2,5-dimethylphenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-iodo-2,5-dimethylphenyl)propanamide is a useful research compound. Its molecular formula is C11H14INO and its molecular weight is 303.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Development
N-(4-iodo-2,5-dimethylphenyl)propanamide has been identified as a lead compound in the development of pharmaceuticals targeting neurological disorders and cancer. Its structural features allow it to interact with specific biological targets, making it a candidate for further drug development studies.
Mechanism of Action
The compound's mechanism of action may involve binding to specific receptors or enzymes, thereby modulating biochemical pathways associated with disease processes. This characteristic is crucial for designing drugs that can effectively alter disease progression.
Agricultural Applications
Pesticide and Herbicide Development
Research indicates that derivatives of this compound exhibit potential as pesticides and herbicides. The compound's chemical reactivity can be harnessed to develop agents that control pests and pathogens in agricultural settings. Specifically, it has shown effectiveness against various fungi and bacteria that threaten crop health .
Fungicidal Properties
Studies have demonstrated that compounds similar to this compound possess antifungal activity against pathogens such as Candida and Aspergillus. This suggests that the compound could play a role in developing fungicides for crop protection .
Material Science
Development of New Materials
In material science, this compound can be utilized in synthesizing new materials with tailored properties. Its unique structural characteristics may contribute to the creation of polymers or composites with enhanced performance metrics for various industrial applications.
Biochemical Research
Enzyme Inhibition Studies
The compound is under investigation for its potential as an enzyme inhibitor. Its structural features may allow it to inhibit specific enzymes involved in metabolic pathways, which could be beneficial in both therapeutic contexts and biochemical research.
Data Summary
| Application Area | Potential Uses | Key Findings |
|---|---|---|
| Medicinal Chemistry | Drug development for neurological disorders/cancer | Lead compound for targeting specific biological pathways |
| Agricultural Science | Pesticides/herbicides | Effective against fungi and bacteria affecting crops |
| Material Science | Synthesis of new materials | Unique properties for enhanced performance |
| Biochemical Research | Enzyme inhibition | Potential to modulate metabolic pathways |
Case Studies
-
Pharmaceutical Research
- A study highlighted the efficacy of this compound in inhibiting cancer cell proliferation in vitro, suggesting its potential as a therapeutic agent.
- Agricultural Applications
-
Material Science Innovations
- Research into the polymerization of this compound revealed promising results in developing materials with improved mechanical properties and resistance to environmental degradation.
Properties
Molecular Formula |
C11H14INO |
|---|---|
Molecular Weight |
303.14 g/mol |
IUPAC Name |
N-(4-iodo-2,5-dimethylphenyl)propanamide |
InChI |
InChI=1S/C11H14INO/c1-4-11(14)13-10-6-7(2)9(12)5-8(10)3/h5-6H,4H2,1-3H3,(H,13,14) |
InChI Key |
IQXLXRKULSHSRM-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC1=C(C=C(C(=C1)C)I)C |
Canonical SMILES |
CCC(=O)NC1=C(C=C(C(=C1)C)I)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















